molecular formula C8H5ClFN3S B13696704 2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole

2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole

Cat. No.: B13696704
M. Wt: 229.66 g/mol
InChI Key: XJHQBKSYURQBSM-UHFFFAOYSA-N
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Description

2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with thiocarbonyl compounds in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in coordination chemistry.

Comparison with Similar Compounds

  • 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-fluorophenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(2-bromophenyl)-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2-Amino-5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazole exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents enhance its chemical stability, reactivity, and biological activity. The combination of these functional groups makes it a versatile compound with a broad spectrum of applications.

Properties

Molecular Formula

C8H5ClFN3S

Molecular Weight

229.66 g/mol

IUPAC Name

5-(2-chloro-5-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClFN3S/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

XJHQBKSYURQBSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C(S2)N)Cl

Origin of Product

United States

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